molecular formula C14H19NO2 B4964388 N-(4-acetylphenyl)-2-methylpentanamide CAS No. 335205-01-1

N-(4-acetylphenyl)-2-methylpentanamide

Cat. No. B4964388
CAS RN: 335205-01-1
M. Wt: 233.31 g/mol
InChI Key: SNYPTFGFGDPFCF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-methylpentanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. It was first developed in Russia in the 1990s and has since been used for various scientific research applications.

Mechanism of Action

The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate, acetylcholine, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the density of glutamate receptors in the hippocampus, a brain region that is important for learning and memory. It has also been shown to increase the production of ATP, the primary energy source for cells, in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using Noopept in lab experiments is its high bioavailability and rapid onset of action. It is also relatively safe and well-tolerated, with few reported side effects. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are many potential future directions for research on Noopept. One area of interest is its potential use in treating cognitive impairments and neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing athletic performance and reducing fatigue. Further research is needed to fully understand the mechanisms underlying its effects and to determine its safety and efficacy in various populations.

Synthesis Methods

The synthesis of Noopept involves the condensation of N-(4-acetylphenyl)-2-methylpentanamideyl-L-prolylglycine ethyl ester with 2-methyl-2-butanol in the presence of a strong acid catalyst. The resulting product is then purified through a series of recrystallization steps to yield Noopept as a white crystalline powder.

Scientific Research Applications

Noopept has been extensively studied for its potential cognitive-enhancing effects. In animal studies, it has been shown to improve learning and memory, increase attention and focus, and reduce anxiety and depression. In human studies, it has been found to improve cognitive performance in healthy individuals and those with cognitive impairments.

properties

IUPAC Name

N-(4-acetylphenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-5-10(2)14(17)15-13-8-6-12(7-9-13)11(3)16/h6-10H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYPTFGFGDPFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282688
Record name N-(4-Acetylphenyl)-2-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

335205-01-1
Record name N-(4-Acetylphenyl)-2-methylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335205-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-2-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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